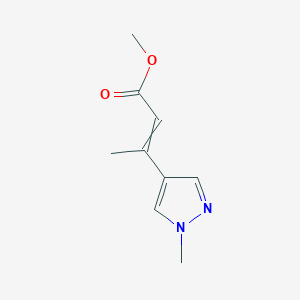

Methyl 3-(1-methylpyrazol-4-yl)but-2-enoate

Description

Methyl 3-(1-methylpyrazol-4-yl)but-2-enoate is a heterocyclic ester featuring a pyrazole ring substituted with a methyl group at the 1-position and a but-2-enoate ester moiety at the 3-position. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.21 g/mol (inferred from structural analogs in ). This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in cycloaddition reactions and as a precursor for bioactive molecules.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 3-(1-methylpyrazol-4-yl)but-2-enoate |

InChI |

InChI=1S/C9H12N2O2/c1-7(4-9(12)13-3)8-5-10-11(2)6-8/h4-6H,1-3H3 |

InChI Key |

GWRFPWBJPIIFSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)OC)C1=CN(N=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate ester precursor. One common method is the condensation of 1-methyl-1H-pyrazole with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Methyl 3-(1-methylpyrazol-4-yl)but-2-enoate has been studied for its potential anticancer properties. Pyrazole derivatives are known to exhibit significant activity against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives showed cytotoxic effects against human cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties : Research indicates that compounds with pyrazole scaffolds can exhibit anti-inflammatory effects. For example, a specific pyrazole derivative was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies have indicated that pyrazole derivatives can inhibit bacterial growth and may serve as leads for developing new antibiotics .

Agricultural Applications

Pesticide Development : this compound can be utilized in the synthesis of novel agrochemicals. Pyrazole derivatives have shown effectiveness as insecticides and fungicides. For instance, a recent review highlighted the synthesis of pyrazole-based compounds with potent insecticidal activity against agricultural pests .

Herbicide Potential : The compound's structural characteristics allow for modifications that enhance herbicidal activity. Research into similar pyrazole compounds has shown promising results in inhibiting weed growth while being less toxic to crops .

Material Science

Polymer Chemistry : this compound can serve as a monomer in polymer synthesis. Pyrazole-containing polymers have been developed for applications in coatings and adhesives due to their thermal stability and mechanical properties .

Nanomaterials : The compound's ability to form stable complexes with metals makes it suitable for synthesizing metal-organic frameworks (MOFs). These materials have applications in gas storage and catalysis .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Studies

- Anticancer Research : A study published in Molecules explored the synthesis of various pyrazole derivatives, including this compound, which were tested against several cancer cell lines. The results indicated that modifications to the pyrazole ring significantly enhanced cytotoxicity .

- Pesticide Efficacy : Research conducted on pyrazole-based compounds demonstrated their effectiveness as novel insecticides against aphids and whiteflies. Field trials showed a significant reduction in pest populations compared to untreated controls .

- Polymer Applications : A recent investigation into the thermal properties of pyrazole-containing polymers revealed that these materials exhibited superior heat resistance compared to traditional polymers, making them suitable for high-temperature applications .

Mechanism of Action

The mechanism of action of methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific biological context and the target enzymes involved .

Comparison with Similar Compounds

Structural and Functional Differences

Dimethyl Substitution: The 1,3-dimethylpyrazole derivative (C₈H₁₂N₂O₂) shows altered electronic properties due to steric and inductive effects, impacting its reactivity in cross-coupling reactions .

Ester Chain Length: The but-2-enoate chain in the target compound provides greater conformational flexibility than the shorter prop-2-enoate chain (C₈H₁₀N₂O₂), which may influence binding affinity in enzyme inhibition studies . The acetate ester (C₈H₁₂N₂O₂) offers a compact structure suited for solid-phase synthesis and polymer applications .

Synthetic Utility: The but-2-enoate derivatives are preferred for Diels-Alder reactions due to their extended π-system, whereas prop-2-enoate analogs are used in Michael additions .

Biological Activity

Methyl 3-(1-methylpyrazol-4-yl)but-2-enoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The compound's structure includes a methylpyrazole moiety, which contributes to its pharmacological effects.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activities. A study highlighted the compound's ability to inhibit key cancer-related pathways, particularly through the modulation of protein kinases involved in cell proliferation and survival. For instance, pyrazole derivatives have shown inhibitory effects on BRAF(V600E) and Aurora-A kinase, both of which are critical in cancer cell signaling pathways .

Anti-inflammatory Effects

In addition to antitumor properties, pyrazole derivatives are recognized for their anti-inflammatory effects. This compound has demonstrated the capability to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, offering potential therapeutic benefits in inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research findings suggest that certain pyrazole derivatives possess notable antifungal and antibacterial activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic functions within the pathogens .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Kinase Inhibition : The compound may inhibit various kinases involved in cancer cell signaling, leading to apoptosis and reduced cell viability.

- COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of inflammatory mediators such as prostaglandins.

- Microbial Targeting : The structural features of pyrazoles allow them to interact with microbial enzymes or membranes, disrupting their function.

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

Study on Antitumor Activity

A recent study evaluated the cytotoxic effects of a series of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity, particularly when combined with conventional chemotherapeutics like doxorubicin. The combination therapy showed enhanced efficacy compared to monotherapy .

| Compound | Cell Line | IC50 (µM) | Synergistic Effect |

|---|---|---|---|

| This compound | MCF-7 | 5.0 | Yes |

| Doxorubicin | MDA-MB-231 | 10.0 | - |

| Combination | Both | 3.0 | Yes |

Study on Anti-inflammatory Effects

Another study assessed the anti-inflammatory potential of various pyrazole derivatives in animal models of inflammation. This compound was shown to significantly reduce edema and inflammatory markers when administered in a controlled setting .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 3-(1-methylpyrazol-4-yl)but-2-enoate, and how can reaction conditions be optimized?

Answer:

A general approach involves condensation of a pyrazole derivative with a β-keto ester under acid or base catalysis. For example:

- Step 1: React 1-methylpyrazole-4-carbaldehyde with a β-keto ester (e.g., methyl acetoacetate) via Knoevenagel condensation, using a catalyst like piperidine or ammonium acetate.

- Step 2: Optimize yield by controlling temperature (reflux at 80–100°C) and stoichiometric ratios (excess aldehyde to drive the reaction).

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Critical parameters include avoiding moisture (to prevent hydrolysis) and monitoring reaction progress via TLC or HPLC .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

Answer:

- 1H NMR: Identify the α,β-unsaturated ester proton (δ ~6.1–6.3 ppm, as a quartet or singlet) and pyrazole protons (δ ~7.3–7.8 ppm). The methyl group on the pyrazole appears as a singlet near δ ~3.8 ppm .

- 13C NMR: Confirm the ester carbonyl (δ ~165–170 ppm) and conjugated double bond carbons (δ ~120–140 ppm).

- IR: Look for C=O stretching (~1720 cm⁻¹) and C=C (~1620 cm⁻¹).

- HPLC-UV: Assess purity using reverse-phase columns (C18) with mobile phases like acetonitrile/water .

Advanced: How can crystallographic software (e.g., SHELX) resolve challenges in refining the crystal structure of this compound?

Answer:

- Data Collection: Use high-resolution X-ray diffraction data (≤ 0.8 Å) to resolve potential disorder in the α,β-unsaturated ester moiety.

- Refinement in SHELXL: Apply constraints for thermal motion (ADPs) and use TWIN/BASF commands for twinned crystals. Validate with R1/wR2 convergence (< 5% discrepancy) .

- Visualization (ORTEP-3): Generate thermal ellipsoid plots to assess positional uncertainty and hydrogen-bonding networks .

Advanced: How do hydrogen-bonding patterns influence the solid-state packing of this compound, and how can graph set analysis elucidate these interactions?

Answer:

- Graph Set Analysis: Classify hydrogen bonds (e.g., N–H···O or C–H···O) into motifs like R₂²(8) rings or C(6) chains using Etter’s formalism.

- Impact on Packing: Pyrazole N–H groups often form dimers (D-motifs), while ester carbonyls act as acceptors, creating layered structures. Use Mercury or PLATON to map interactions .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the α,β-unsaturated ester.

- Handling: Avoid prolonged exposure to moisture (risk of ester hydrolysis) or strong bases (conjugate addition side reactions). Monitor degradation via periodic NMR/HPLC .

Advanced: How can researchers address discrepancies in crystallographic refinement, such as twinning or disorder?

Answer:

- Twinning Detection: Use SHELXL’s TWIN command with HKLF 5 data. Refine twin fractions (BASF) and cross-validate with Rint values.

- Disorder Modeling: Split occupancy for disordered groups (e.g., ester orientation) and apply SIMU/SADI restraints to ADPs. Use SQUEEZE in PLATON for solvent masking .

Advanced: What structural features of this compound suggest potential as a pharmaceutical precursor, and how can SAR studies be designed?

Answer:

- Key Features: The pyrazole moiety offers hydrogen-bonding sites for target binding, while the α,β-unsaturated ester enables Michael addition or cycloaddition reactivity.

- SAR Design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.